![molecular formula C16H12N4O3 B14309475 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one CAS No. 113546-34-2](/img/structure/B14309475.png)
2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their broad range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One efficient synthetic route starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination followed by nucleophilic substitution to yield the target compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may scale up these reactions using continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s biological activity.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It is used in studies to understand cellular processes and interactions due to its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these receptors, the compound can disrupt signal transduction pathways that regulate cell proliferation, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives like:
- 4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline
- N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
- N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide
These compounds share a similar quinazoline core structure but differ in their substituents, which can significantly impact their biological activities and applications. The uniqueness of 2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one lies in its specific nitro and phenyl groups, which contribute to its distinct reactivity and potential therapeutic effects.
Properties
CAS No. |
113546-34-2 |
|---|---|
Molecular Formula |
C16H12N4O3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-[(7-nitroquinazolin-4-yl)amino]-1-phenylethanone |
InChI |
InChI=1S/C16H12N4O3/c21-15(11-4-2-1-3-5-11)9-17-16-13-7-6-12(20(22)23)8-14(13)18-10-19-16/h1-8,10H,9H2,(H,17,18,19) |
InChI Key |
QSCNPMUJQAQFLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=NC=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


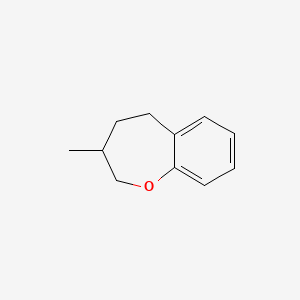
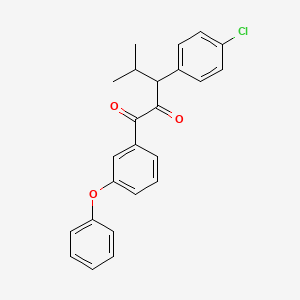
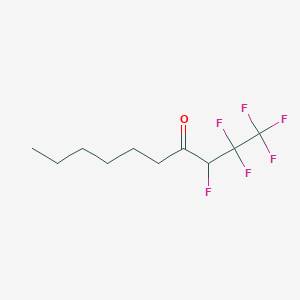

![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)

![N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine](/img/structure/B14309418.png)
silane](/img/structure/B14309420.png)
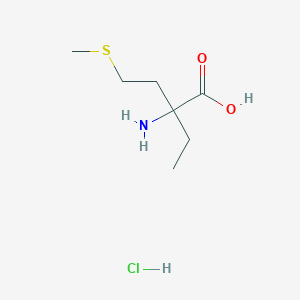
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
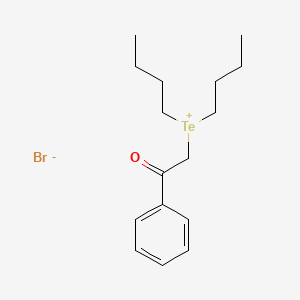

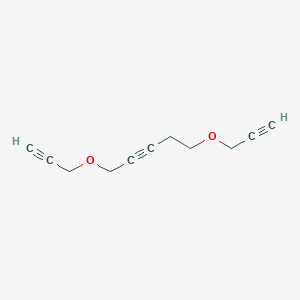
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
